

# Structural Activity Relationship of AT7519: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Pubchem\_57369830

CAS No.: 70431-34-4

Cat. No.: B1425434

[Get Quote](#)

## Executive Technical Summary

AT7519 is a potent, small-molecule multi-Cyclin Dependent Kinase (CDK) inhibitor derived from fragment-based drug discovery (FBDD).[1][2] Unlike early-generation pan-CDK inhibitors (e.g., flavopiridol) that suffered from poor physicochemical properties, AT7519 was engineered using X-ray crystallography to optimize ligand efficiency (LE) and pharmacokinetic profiles.

Its primary mechanism of action involves ATP-competitive inhibition of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Crucially, its high potency against CDK9 (<10 nM) drives transcriptional inhibition via the dephosphorylation of RNA Polymerase II C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.

This guide details the structural activity relationship (SAR) that transformed a low-affinity fragment hit into a clinical candidate, providing the rationale for specific molecular substitutions and the experimental protocols used to validate them.

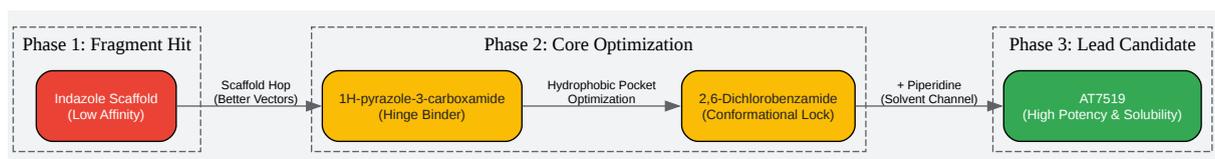
## The Fragment-Based Genesis

The discovery of AT7519 exemplifies the "Pyramid" fragment-based screening approach pioneered by Astex Pharmaceuticals. The process began not with a high-throughput screen of complex molecules, but with low-molecular-weight fragments.

## The Evolution from Fragment to Lead

The initial screen identified an indazole scaffold. While this fragment bound to the CDK2 hinge region, it lacked potency and selectivity. The SAR evolution followed a distinct logic:

- **Scaffold Hop:** The indazole was replaced with a pyrazole-3-carboxamide core. This maintained the donor-acceptor-donor hydrogen bond triad required for the hinge region (Glu81/Leu83 in CDK2) but offered better vectors for substitution.
- **Conformational Lock:** Early amides at the 4-position were planar. Introduction of the 2,6-dichlorophenyl group forced the molecule into a non-planar "twisted" conformation, crucial for fitting the specific hydrophobic pocket of CDKs without steric clash.
- **Solubilization:** The addition of a 4-piperidinyl group targeted the solvent-exposed region, dramatically improving aqueous solubility and bioavailability.



[Click to download full resolution via product page](#)

Figure 1: The stepwise evolution of AT7519 from a fragment hit to the final clinical candidate, highlighting critical structural modifications.

## Detailed Structural Activity Relationship (SAR)

The potency of AT7519 is defined by three distinct pharmacophores interacting with the CDK ATP-binding site.

### Region A: The Hinge Binder (Pyrazole Core)

The 1H-pyrazole-3-carboxamide motif is the anchor.

- **Interaction:** Forms a bidentate hydrogen bond pair with the backbone residues of the kinase hinge (specifically Leu83 in CDK2).

- SAR Insight: The shift from indazole to pyrazole allowed for substitution at the 4-position. The carboxamide group is essential; removing it or altering the H-bond donor/acceptor geometry results in a complete loss of hinge affinity.

## Region B: The Hydrophobic "Twist" (2,6-Dichlorobenzamide)

This is the most critical SAR feature for potency.

- Interaction: This moiety occupies the hydrophobic pocket behind the gatekeeper residue (Phe80 in CDK2).
- Causality:
  - Unsubstituted/Monosubstituted (2-chloro): These analogs tend to adopt a planar conformation due to conjugation. This planarity causes a steric clash with the protein walls.
  - Di-substitution (2,6-dichloro): The steric bulk of the two chlorine atoms forces the amide bond out of plane, creating a twisted conformation relative to the pyrazole ring. This pre-organized conformation perfectly matches the shape of the binding pocket, minimizing the entropy penalty upon binding.

## Region C: The Solvent Interface (Piperidine)

- Interaction: The 4-piperidinyl group extends into the solvent-exposed channel.
- SAR Insight: Early hydrophobic leads had poor solubility (<1 µg/mL). The basic nitrogen of the piperidine (pKa ~9-10) ensures the molecule is ionized at physiological pH, improving solubility to >10 mg/mL without disrupting the hinge binding.

## Kinase Selectivity & Potency Profile[1]

AT7519 is a "pan-CDK" inhibitor but exhibits distinct selectivity windows. It is particularly potent against transcriptional CDKs (CDK9).

Table 1: Inhibitory Potency (IC50) of AT7519

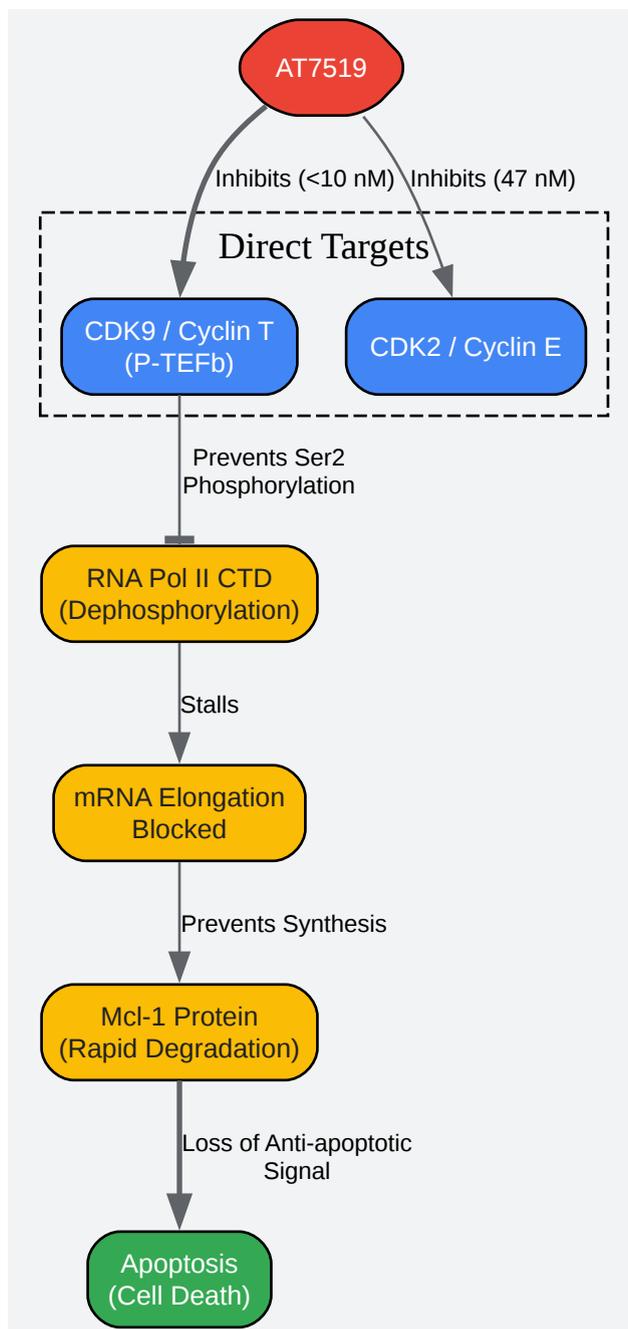
Target Kinase	IC50 (nM)	Biological Role
CDK9 / Cyclin T	< 10	Transcriptional Elongation (RNA Pol II)
CDK5 / p35	13	CNS Signaling / Cell Cycle
CDK2 / Cyclin A	47	S-phase Progression
CDK1 / Cyclin B	210	G2/M Transition
CDK4 / Cyclin D1	100	G1/S Transition
GSK-3 $\beta$	89	Glycogen Synthesis / Wnt Pathway
CDK3	> 500	G0/G1 Transition
CDK7	> 10,000	CAK / Transcription Initiation

Data compiled from Wyatt et al. (2008) and Squires et al. (2009).[2][3]

## Mechanism of Action: The Transcriptional Collapse

While AT7519 arrests the cell cycle via CDK1/2 inhibition, its cytotoxicity in cancers like Multiple Myeloma and Neuroblastoma is largely driven by CDK9 inhibition.

- CDK9 Inhibition: AT7519 blocks P-TEFb (CDK9/Cyclin T).
- RNA Pol II Dephosphorylation: Serine 2 (and Serine 5) on the C-terminal domain (CTD) of RNA Polymerase II are not phosphorylated.
- Transcriptional Pause: RNA Pol II cannot elongate mRNA transcripts.
- Mcl-1 Depletion: Short-lived anti-apoptotic proteins (Mcl-1, XIAP) degrade naturally but are not replenished due to the transcriptional block.
- Apoptosis: The loss of Mcl-1 tips the balance toward pro-apoptotic factors (e.g., NOXA, BIM), triggering cell death.



[Click to download full resolution via product page](#)

Figure 2: The mechanistic cascade of AT7519. High potency against CDK9 leads to the specific downregulation of survival proteins like Mcl-1.

## Experimental Protocols

To validate the SAR and potency described above, the following standardized protocols are recommended. These ensure reproducibility and eliminate artifacts common in kinase assays

(e.g., ATP competition effects).

## Protocol A: Radiometric Filter Binding Assay (CDK1/2)

Use this for precise IC<sub>50</sub> determination of the lead compounds.

- **Buffer Preparation:** Prepare a Kinase Assay Buffer containing 20 mM MOPS (pH 7.2), 25 mM  $\beta$ -glycerophosphate, 5 mM EDTA, 15 mM MgCl<sub>2</sub>, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA.[4]
- **Enzyme Mix:** Dilute recombinant CDK2/Cyclin A and CDK1/Cyclin B in the buffer. Add Histone H1 (0.12 mg/mL) as the substrate.
- **Compound Addition:** Add AT7519 (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10  $\mu$ M). Keep final DMSO concentration <1%. [1]
- **Reaction Initiation:** Initiate by adding 45  $\mu$ M ATP spiked with [ $\gamma$ -<sup>33</sup>P]ATP (0.78 Ci/mmol). Note: The ATP concentration is critical; it should be near the K<sub>m</sub> of the kinase to ensure competitive inhibition is measured accurately.
- **Incubation:** Incubate for 2-4 hours at 30°C.
- **Termination:** Stop reaction with excess orthophosphoric acid (0.5% v/v).
- **Filtration:** Transfer to Millipore MAPH filter plates. Wash 3x with phosphoric acid to remove unbound ATP.
- **Detection:** Add scintillant and read on a scintillation counter (e.g., Packard TopCount).[4]

## Protocol B: Cell-Based Biomarker Analysis (Western Blot)

Use this to confirm target engagement in vivo or in cellulo.

- **Treatment:** Treat HCT116 or Multiple Myeloma cells with AT7519 (200 nM) for 4-6 hours.
- **Lysis:** Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na<sub>3</sub>VO<sub>4</sub>).

- Antibodies:
  - Primary Target: Anti-RNA Pol II Ser2 (phospho-specific). Loss of band indicates CDK9 inhibition.
  - Secondary Target: Anti-Rb (phospho-Ser807/811).[3] Loss of band indicates CDK4/6 inhibition.
  - Downstream: Anti-Mcl-1.
- Validation: A decrease in p-RNA Pol II (Ser2) should precede the cleavage of PARP (apoptosis marker).

## References

- Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." [1][2][5] *Journal of Medicinal Chemistry*, 51(16), 4986–4999.[1][2]
- Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." [2][3] *Molecular Cancer Therapeutics*, 8(2), 324-332.
- Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3 $\beta$  activation and RNA polymerase II inhibition." *Oncogene*, 29(16), 2325–2336.[6]
- Dolman, M. E., et al. (2014). "Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma." *Clinical Cancer Research*, 20(19).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3 $\beta$  ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [[targetmol.com](https://targetmol.com/)]
- 5. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 6. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- To cite this document: BenchChem. [Structural Activity Relationship of AT7519: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425434#structural-activity-relationship-of-at7519>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)